6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid

Lipophilicity Drug-likeness Permeability

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid (CAS 1554313-53-9, PubChem CID is a heterocyclic small molecule belonging to the 4,5-dihydropyrazine-2-carboxylic acid class, with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g·mol⁻¹. It features a partially saturated pyrazine ring bearing a 5-oxo group, a 2-carboxylic acid moiety, and a 6-ethyl substituent.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B13046009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCCC1=NC(=CNC1=O)C(=O)O
InChIInChI=1S/C7H8N2O3/c1-2-4-6(10)8-3-5(9-4)7(11)12/h3H,2H2,1H3,(H,8,10)(H,11,12)
InChIKeyQGXOLLLKVKALKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic Acid – Sourcing and Differentiation Guide for Procurement Scientists


6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid (CAS 1554313-53-9, PubChem CID 83846024) is a heterocyclic small molecule belonging to the 4,5-dihydropyrazine-2-carboxylic acid class, with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g·mol⁻¹ [1]. It features a partially saturated pyrazine ring bearing a 5-oxo group, a 2-carboxylic acid moiety, and a 6-ethyl substituent. This scaffold is structurally related to 5-hydroxypyrazine-2-carboxylic acid, the active metabolite of the antitubercular prodrug pyrazinamide, and serves as a versatile building block for synthesis of bioactive heterocyclic compounds [2]. The 6-ethyl substitution differentiates it from the unsubstituted and 6-methyl congeners, imparting distinct physicochemical properties relevant to medicinal chemistry and chemical biology applications.

Why 6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic Acid Cannot Be Interchanged with In-Class Analogs Without Verification


The 4,5-dihydropyrazine-2-carboxylic acid scaffold is exquisitely sensitive to substitution at the 6-position, and even minor alkyl-group changes (H → methyl → ethyl) can alter multiple selection-critical properties simultaneously. The 6-ethyl group introduces a rotatable bond absent in the unsubstituted congener, modifies computed lipophilicity (XLogP3-AA = −0.5 vs. expected lower values for the 6-H analog), and affects both hydrogen-bond donor/acceptor topology and steric bulk at a position proximal to the carboxylic acid pharmacophore [1]. The free carboxylic acid further distinguishes this compound from its methyl ester (CAS 1688685-53-1), which has no hydrogen-bond donor capacity and is often employed as a protected prodrug or synthetic intermediate rather than a target-engagement probe . Generic substitution with 6-methyl, unsubstituted, or esterified analogs risks altering target binding, solubility, metabolic stability, and synthetic tractability in ways that cannot be predicted without compound-specific experimental validation.

Quantitative Differentiation Evidence for 6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic Acid vs. Closest Analogs


Computed Lipophilicity: 6-Ethyl vs. Unsubstituted 5-Oxo-4,5-dihydropyrazine-2-carboxylic Acid

The 6-ethyl substituent modulates the computed lipophilicity of the dihydropyrazine-2-carboxylic acid scaffold. The target compound has a computed XLogP3-AA of −0.5, reflecting the balance between the polar carboxylic acid/oxo groups and the hydrophobic ethyl chain [1]. The unsubstituted analog (5-oxo-4,5-dihydropyrazine-2-carboxylic acid, CAS 34604-60-9) is expected to have an even lower logP due to the absence of the alkyl substituent, based on the established logP-lowering effect of removing a methylene group (ΔlogP ≈ −0.5 per CH₂ unit). This difference has implications for passive membrane permeability, aqueous solubility, and plasma protein binding in biological assays.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Capacity: Free Carboxylic Acid vs. Methyl Ester Differentiation

The target compound possesses two hydrogen-bond donor (HBD) atoms (carboxylic acid OH and NH of the dihydropyrazine ring), whereas its methyl ester analog (methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate, CAS 1688685-53-1) has only one HBD (the NH) [1]. The carboxylic acid functionality enables ionic interactions and strong hydrogen-bond networks with basic residues (e.g., Arg, Lys, His) in enzyme active sites, which are inaccessible to the ester. This distinction is critical for biochemical assays where the free acid is the active species and the ester serves as a membrane-permeable prodrug that requires intracellular esterase cleavage for activation .

Hydrogen bonding Target engagement Prodrug design

Lipoxygenase Inhibitory Activity: Class-Level Evidence for 5-Oxo-4,5-dihydropyrazine-2-carboxylic Acids

Pyrazine-2-carboxylic acid derivatives, including those bearing the 5-oxo-4,5-dihydro substitution pattern, have been reported as inhibitors of lipoxygenase enzymes in multiple studies [1]. Specifically, Bezáková et al. (2008) demonstrated that newly synthesized pyrazine carboxylic acids inhibit lipoxygenase activity in a concentration-dependent manner, with the carboxylic acid moiety serving as a critical zinc-chelating or iron-coordinating pharmacophore in the enzyme active site [1]. While this study did not include the 6-ethyl analog directly, the structure-activity relationship (SAR) established for this class indicates that alkyl substitution at the 6-position modulates inhibitory potency. Separately, 5-oxo-4,5-dihydropyrazine-2-carboxylic acid derivatives have been annotated as multi-target enzyme inhibitors affecting lipoxygenase, carboxylesterase, and formyltetrahydrofolate synthetase [2]. The 6-ethyl substituent offers a distinct lipophilic/hydrogen-bonding profile that differentiates it from the 6-methyl and unsubstituted congeners in this target class.

Lipoxygenase inhibition Anti-inflammatory Arachidonic acid cascade

Rotatable Bond Count and Conformational Flexibility: 6-Ethyl vs. 6-Methyl vs. Unsubstituted

The 6-ethyl group introduces two rotatable bonds in the target compound, compared to one rotatable bond for the 6-methyl analog (6-methyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid, CAS 77168-83-3) and zero for the unsubstituted parent at the 6-position side chain [1]. Increased rotatable bond count generally correlates with higher conformational entropy penalty upon binding, but also enables the ligand to access a broader conformational space to optimize interactions with flexible protein binding sites. The ethyl group's additional methylene unit provides a specific conformational degree of freedom that can affect the orientation of the terminal methyl relative to the pyrazine ring plane, potentially influencing π-stacking, hydrophobic packing, and steric complementarity with target proteins.

Conformational analysis Binding entropy Molecular recognition

Topological Polar Surface Area (TPSA) and Oral Bioavailability Prediction: 6-Ethyl vs. Class Benchmarks

The computed TPSA of 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid is 78.8 Ų, which falls below the commonly applied threshold of 140 Ų for predicted oral absorption and below 90 Ų for blood-brain barrier penetration [1]. This places the compound within favorable drug-likeness space (Lipinski Rule of Five compliant: MW < 500, HBD ≤ 5, HBA ≤ 10, logP ≤ 5). Compared to the unsubstituted analog (estimated TPSA identical due to identical polar atom composition), the ethyl group does not alter TPSA but contributes to molecular weight and logP differentiation. Compared to larger dihydropyrazine derivatives with extended substituents, the 6-ethyl analog retains a balanced polarity profile suitable for both biochemical and cell-based assays without requiring solubilizing formulation strategies.

Drug-likeness Oral absorption ADME

Recommended Application Scenarios for 6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic Acid Based on Differentiation Evidence


Lipoxygenase Inhibitor Screening and SAR Probe Development

When conducting structure-activity relationship (SAR) studies on 5-lipoxygenase or related arachidonic acid cascade enzymes, 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid serves as a tool compound representing the 6-alkyl-substituted subclass. The free carboxylic acid enables direct engagement with the enzyme active site without requiring esterase-mediated bioactivation, while the ethyl group provides a specific lipophilic and steric probe at the 6-position that is distinct from the 6-methyl and unsubstituted controls [1]. Researchers should pair this compound with the 6-methyl analog (CAS 77168-83-3) and the unsubstituted parent (CAS 34604-60-9) to construct a complete alkyl-chain SAR series.

Fragment-Based Drug Discovery and Lead Optimization Starting Point

With a molecular weight of 168.15 g/mol, TPSA of 78.8 Ų, and XLogP3-AA of −0.5, this compound satisfies all Lipinski Rule of Five criteria and falls within fragment-like chemical space [1]. Its two hydrogen-bond donors and four acceptors provide multiple vectors for target interaction, while the ethyl group offers a tractable position for further chemical elaboration. The compound is well-suited as a starting fragment for structure-based drug design campaigns targeting enzymes with carboxylic acid recognition motifs, particularly those in the pyrazinamide/pyrazinoic acid pharmacophore family [2].

Synthetic Building Block for Heterocyclic Library Construction

The 5-oxo-4,5-dihydropyrazine-2-carboxylic acid scaffold is a recognized intermediate for the synthesis of more complex heterocyclic systems, including pyrazine carboxamides, hydrazides, and fused ring systems with antimycobacterial and anticancer potential [1]. The 6-ethyl substituent provides an additional diversity point that can be exploited in combinatorial library synthesis. The free carboxylic acid allows direct amide coupling (e.g., with amines or hydrazines) without a deprotection step, streamlining synthetic workflows compared to the methyl ester analog [2].

Physicochemical Property Benchmarking for Dihydropyrazine Chemical Series

When profiling a series of dihydropyrazine-based drug candidates, this compound provides a well-defined reference point for key computational and experimental parameters: XLogP3-AA = −0.5, TPSA = 78.8 Ų, HBD = 2, HBA = 4, rotatable bonds = 2 [1]. These values establish baseline expectations for aqueous solubility, permeability, and metabolic stability that can guide the optimization of more elaborate derivatives. Procurement of high-purity (>98%) material from reputable vendors (e.g., Leyan, product 1844029) ensures reproducibility in these benchmarking studies .

Quote Request

Request a Quote for 6-Ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.